molecular formula C15H28O2 B1197414 Cyclonerodiol CAS No. 28834-06-2

Cyclonerodiol

Cat. No. B1197414
CAS RN: 28834-06-2
M. Wt: 240.38 g/mol
InChI Key: ZBJPVPFEDGYYBD-GBJTYRQASA-N
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Description

Cyclonerodiol is a molecular compound with the formula C15H28O2 . It is a type of cyclopentanoid sesquiterpene .


Synthesis Analysis

The compound Cyclonerodiol can be synthesized from (−)-linalool using an epoxide radical cyclization as the key step . This process involves six steps and has been detailed in a study by Jens Langhanki, Kristina Rudolph, Gerhard Erkel, and Till Opatz .


Molecular Structure Analysis

Cyclonerodiol has a 7,10-epoxycycloneran skeleton . The compound’s molecular structure was analyzed using 1H and 13C NMR Spectra .

Scientific Research Applications

  • Biological Transformation and Metabolites :

    • Cyclonerodiol, isolated from the marine-derived fungus Myrothecium sp., underwent biological transformation by Penicillium sp. and Streptomyces sp., yielding new glycosidic and oxidized metabolites (Li et al., 2007).
    • New derivatives of cyclonerodiol were identified from the marine-sediment-derived fungus Trichoderma harzianum, showcasing its potential in producing novel bioactive compounds (Fang et al., 2018).
  • Inhibition of IL-4/IL-13 Induced Stat6-Signaling :

    • Cyclonerodiol was found to inhibit IL-4/IL-13 induced Stat6-signaling, which is crucial in asthma pathophysiology. This indicates its potential as a therapeutic agent for asthma and allergic diseases (Rudolph et al., 2018).
  • Neural Anti-Inflammatory Activity :

    • Cyclonerodiol exhibited significant neural anti-inflammatory activity, demonstrating more potency than curcumin, a known anti-inflammatory agent. This was observed in a study using compounds isolated from the endophytic fungus Trichoderma sp. (Zhang et al., 2017).
  • Antibiotic and Antifungal Properties :

    • Cyclonerodiol, isolated from Trichoderma harzianum, has shown antibiotic activity towards certain fungi, indicating its potential as an antifungal agent (Ghisalberti & Rowland, 1993).
    • Additionally, cyclonerodiol and its derivatives demonstrated moderate antibacterial and antifungal activities in an agar-diffusion assay (Wu et al., 2011).
  • Biosynthetic Studies :

    • The biosynthesis of cyclonerodiol has been studied, providing insights into its natural production processes and potential for synthetic production (Evans et al., 1976).

Future Directions

The future directions of Cyclonerodiol research could involve further exploration of its inhibitory effects on the IL-4 induced STAT6 signaling pathway . This could potentially lead to the development of new therapeutics for conditions driven by an excessive Th2 response, such as allergic asthma and atopic diseases .

properties

IUPAC Name

(1R,2S,3R)-3-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-1,2-dimethylcyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O2/c1-11(2)7-6-9-15(5,17)13-8-10-14(4,16)12(13)3/h7,12-13,16-17H,6,8-10H2,1-5H3/t12-,13+,14+,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBJPVPFEDGYYBD-GBJTYRQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCC1(C)O)C(C)(CCC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](CC[C@@]1(C)O)[C@@](C)(CCC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80183022
Record name Cyclonerodiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80183022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclonerodiol

CAS RN

28834-06-2
Record name Cyclonerodiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028834062
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclonerodiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80183022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYCLONERODIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZP8FLH4RC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
442
Citations
HG Cutler, JM Jacyno, RS Phillips… - Agricultural and …, 1991 - Taylor & Francis
… We now report the isolation of cyclonerodiol from T. koningii … Cyclonerodiol was found, together with koninginin A and … Although a lack of sufficient quantity of cyclonerodiol precluded …
Number of citations: 48 www.tandfonline.com
DE Cane, R Iyengar, MS Shiao - Journal of the American …, 1981 - ACS Publications
… (2) and thence to cyclonerodiol (3) by way of cyclonerodiol pyrophosphate. This pathway is … to cyclonerodiol. Mass spectrometric analysis of a derivative of cyclonerodiol obtained from …
Number of citations: 147 pubs.acs.org
J Langhanki, K Rudolph, G Erkel… - Organic & Biomolecular …, 2014 - pubs.rsc.org
In a screening program of natural compounds from fungi, the known cyclopentanoid sesquiterpene (−)-cyclonerodiol was identified as a specific inhibitor of the IL-4 induced STAT6 …
Number of citations: 25 pubs.rsc.org
CP Morales, MM Herrador… - Natural Product …, 2015 - journals.sagepub.com
Following the principles of collective total synthesis, a number of natural products sharing an optically pure, multifunctional, cyclopentanic core were synthesized from a common …
Number of citations: 4 journals.sagepub.com
R Evans, JR Hanson, R Nyfeler - Journal of the Chemical Society …, 1976 - pubs.rsc.org
The labelling patterns of cyclonerodiol and cyclonerotriol, biosynthesized from [4 5-13C2]… and cyclonerodiol are described. Nerolidol was not incorporated into these fungal metabolites. …
Number of citations: 14 pubs.rsc.org
X Li, YH Kim, JH Jung, JS Kang, DK Kim… - Enzyme and microbial …, 2007 - Elsevier
Biological transformation of the bioactive sesquiterpene, cyclonerodiol (1), isolated from marine-derived fungus Myrothecium sp., was studied. Preparative-scale fermentation of 1 with …
Number of citations: 28 www.sciencedirect.com
T FUJITA, Y TAKAISHI, Y TAKEDA… - Chemical and …, 1984 - jstage.jst.go.jp
… cyclonerodiol oxide has a C8 fragment which has one more oxygen atom than that of cyclonerodiol (m… Cyclonerodiol oxide and epicyclonerodiol oxide thus have the structures 9 and …
Number of citations: 37 www.jstage.jst.go.jp
S Nozoe, M Goi, N Morisaki - Tetrahedron letters, 1970 - academia.edu
… February 1970; received in UK for publication 3 March 1970) During the course of the investigations on the biosynthesis of fungal isoprenoids, a nex sesquiterpenediol, cyclonerodiol …
Number of citations: 38 www.academia.edu
DE Cane, R Iyengar, MS Shiao - Journal of the American …, 1978 - ACS Publications
… the cyclopentanoid sesquiterpene cyclonerodiol (1) has now … a biosynthetic pathway to cyclonerodiol in which a molecule of … the Cl methyl group of cyclonerodiol. In order to determine …
Number of citations: 15 pubs.acs.org
Y Sun, J Xing, J Zhang, W Zhou, Y Pu - Environmental Science and …, 2018 - Springer
… from Porphyra yezoensis for the first time, and cyclonerodiol (3) and cadinol (4) isolated … -epoxy-ar-bisabol-11-ol and cyclonerodiol) was determined and important parameters, eg, EC 50…
Number of citations: 12 link.springer.com

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